Spectroscopic Characterization of 3-Ethylcyclobutan-1-amine: A Technical Guide
Spectroscopic Characterization of 3-Ethylcyclobutan-1-amine: A Technical Guide
Introduction to 3-Ethylcyclobutan-1-amine and its Spectroscopic Analysis
3-Ethylcyclobutan-1-amine (C₆H₁₃N) is a primary amine featuring a four-membered cyclobutane ring substituted with an ethyl group. The structural elucidation and purity assessment of such molecules are critically dependent on a multi-technique spectroscopic approach. Understanding the expected NMR, IR, and MS data is paramount for confirming the chemical identity and purity of synthesized batches, as well as for studying its interactions in various chemical and biological systems.
The puckered nature of the cyclobutane ring and the presence of a primary amine and an ethyl group create a unique spectroscopic fingerprint. This guide will deconstruct the predicted spectral data, providing a rationale for the expected chemical shifts, absorption frequencies, and fragmentation patterns.
Molecular Structure of 3-Ethylcyclobutan-1-amine:
Caption: Chemical structure of 3-Ethylcyclobutan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Ethylcyclobutan-1-amine, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra of a small amine is crucial for accurate structural determination.
Workflow for NMR Sample Preparation and Acquisition:
Caption: Standard workflow for NMR analysis of small amine compounds.[1]
Causality in Experimental Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Deuterium oxide (D₂O) can also be used, and the exchangeable N-H protons will be replaced with deuterium, causing their signal to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.[2]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and produces a single, sharp signal at 0.00 ppm, providing a reliable reference point for chemical shifts.
-
Spectrometer Frequency: Higher field strengths (e.g., 400 or 500 MHz) provide better signal dispersion and resolution, which is particularly important for resolving the complex multiplets expected from the cyclobutane ring protons.[2]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Ethylcyclobutan-1-amine is expected to show distinct signals for the protons on the ethyl group and the cyclobutane ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH₃ (ethyl) | ~0.9 | Triplet (t) | 3H |
| -CH₂- (ethyl) | ~1.4 | Quartet (q) | 2H |
| -NH₂ | ~1.5 (broad) | Singlet (s) | 2H |
| Ring -CH₂- | ~1.6 - 2.2 | Multiplets (m) | 4H |
| Ring -CH- | ~2.5 - 3.0 | Multiplets (m) | 2H |
Interpretation:
-
The methyl protons of the ethyl group are expected to appear at the most upfield region (~0.9 ppm) as a triplet due to coupling with the adjacent methylene protons.
-
The methylene protons of the ethyl group will likely be a quartet around 1.4 ppm due to coupling with the methyl protons.
-
The amine protons typically appear as a broad singlet, and their chemical shift can vary depending on concentration and solvent.
-
The cyclobutane ring protons will exhibit complex multiplets in the range of 1.6 to 3.0 ppm. The protons on the carbon bearing the amine group (-CH-N) will be the most downfield of the ring protons due to the electron-withdrawing effect of the nitrogen atom.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C H₃ (ethyl) | ~12 |
| -C H₂- (ethyl) | ~28 |
| Ring -C H₂- | ~30-35 |
| Ring -C H- (with ethyl) | ~40-45 |
| Ring -C H- (with amine) | ~50-55 |
Interpretation:
-
The methyl carbon of the ethyl group is expected to be the most upfield signal.
-
The carbons of the cyclobutane ring will appear in the aliphatic region, with the carbon attached to the nitrogen atom being the most downfield due to the deshielding effect of the amine group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Experimental Protocol for IR Spectroscopy
For a liquid sample like 3-Ethylcyclobutan-1-amine, the simplest method is to use a liquid film on a salt plate.
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Predicted IR Absorption Bands
The IR spectrum of 3-Ethylcyclobutan-1-amine will be dominated by absorptions from the N-H and C-H bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium (two bands for primary amine) |
| C-H Stretch (aliphatic) | 3000-2850 | Strong |
| N-H Bend (scissoring) | 1650-1580 | Medium |
| C-N Stretch (aliphatic amine) | 1250-1020 | Medium-Weak |
| N-H Wag | 910-665 | Broad, Strong |
Interpretation:
-
N-H Stretching: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a clear indicator of a primary amine (R-NH₂).[3][4]
-
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of sp³-hybridized C-H bonds in the ethyl group and cyclobutane ring.[5]
-
N-H Bending: The band in the 1650-1580 cm⁻¹ region is due to the scissoring vibration of the N-H bonds in the primary amine.[3]
-
C-N Stretching: A medium to weak band in the 1250-1020 cm⁻¹ range is expected for the C-N bond of an aliphatic amine.[3]
-
N-H Wagging: A broad and strong absorption in the 910-665 cm⁻¹ region is characteristic of the out-of-plane bending of the N-H bonds.[3]
-
Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic vibrations, though they may be less intense and harder to assign definitively. A band around 900 cm⁻¹ can sometimes be attributed to ring deformation.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol for Mass Spectrometry
Electron ionization (EI) is a common technique for the analysis of small, volatile molecules.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being a radical cation, is unstable and undergoes fragmentation to form smaller, more stable ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Predicted Mass Spectrum
Molecular Ion (M⁺•):
-
The molecular formula of 3-Ethylcyclobutan-1-amine is C₆H₁₃N.
-
The molecular weight is 99.18 g/mol .
-
According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak (M⁺•) is expected at m/z = 99 .[8][9]
Major Fragmentation Pathways: The primary fragmentation pathway for aliphatic amines is alpha-cleavage , which involves the breaking of a C-C bond adjacent to the nitrogen atom.[8][10]
Predicted Fragmentation of 3-Ethylcyclobutan-1-amine:
Caption: Predicted major fragmentation pathways for 3-Ethylcyclobutan-1-amine in EI-MS.
Interpretation of Fragments:
-
m/z = 99 (Molecular Ion): This peak confirms the molecular weight of the compound. For cyclic amines, the molecular ion peak is typically observable.[10][11]
-
m/z = 70: This fragment would result from the loss of the ethyl group (•CH₂CH₃, 29 Da) via alpha-cleavage.
-
m/z = 44: This fragment would result from the loss of a C₄H₇• radical (57 Da) from the ring.
-
m/z = 30 (CH₂=NH₂⁺): This is often the base peak for primary amines with an unsubstituted α-carbon. It is formed by cleavage of the C-C bond within the ring adjacent to the C-N bond, followed by rearrangement.[10] This highly stable iminium ion is a strong indicator of a primary amine.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3-Ethylcyclobutan-1-amine. The predicted data, summarized below, serves as a robust framework for the identification and characterization of this molecule.
Summary of Predicted Spectroscopic Data:
| Technique | Key Predicted Features |
| ¹H NMR | Signals for ethyl group (~0.9 and 1.4 ppm), broad NH₂ signal, complex multiplets for cyclobutane ring protons (~1.6-3.0 ppm). |
| ¹³C NMR | Five distinct carbon signals, with the carbon attached to the amine group being the most downfield (~50-55 ppm). |
| IR | Two N-H stretching bands (~3400-3250 cm⁻¹), strong aliphatic C-H stretching (~3000-2850 cm⁻¹), and N-H bending (~1650-1580 cm⁻¹). |
| MS (EI) | Odd molecular ion peak at m/z = 99. Characteristic fragmentation via alpha-cleavage, with a likely base peak at m/z = 30. |
When synthesizing or analyzing 3-Ethylcyclobutan-1-amine, researchers can use this guide as a reference for interpreting their experimental data. Any significant deviation from these predicted values may indicate the presence of impurities, an alternative isomer, or unexpected structural features.
References
- Vibrational Spectra of Substituted Cyclobutane Compounds - DTIC
- Infrared spectral charateristics of the cyclobutane ring system - RSC Publishing
- Mass Spectrometry of Amines - JoVE
- GCMS Section 6.15 - Whitman People
- Mass Spectrometry: Fragment
- 3-Ethylcyclopentan-1-amine | C7H15N | CID 20655700 - PubChem
- Infrared spectrum of cyclobutane - Doc Brown's Chemistry
- 3-Ethyl-4-methylcyclopentan-1-amine | C8H17N | CID 83478715 - PubChem
- 3-ethylcyclobutan-1-amine hydrochloride (C6H13N) - PubChemLite
- Spectral Database for Organic Compounds, SDBS - UW-Madison Libraries
- Spectral Database for Organic Compounds - Wikipedia
- Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines - ResearchG
- Spectral Database for Organic Compounds - Re3d
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines - ResearchG
- Infrared absorption spectra of cyclo-hydrocarbons - NIST
- Mass Spectrometry: Amine Fragment
- Spectral Database for Organic Compounds - Bioregistry
- Introduction to the Spectral D
- Mass fragmentation p
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
- 3-Ethylcyclobutan-1-one | C6H10O | CID 534753 - PubChem
- High Resolution Infrared Spectroscopy of Cyclobutane - ResearchG
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - N
- IR: amines - University of Calgary
- 3-Ethylcyclohexanamine | C8H17N | CID 21572670 - PubChem
- Welcome to the NIST WebBook - NIST
- NMR Protocols and Methods - Springer N
- 1-Ethyl-3-phenylcyclobutan-1-amine | C12H17N | CID 59381555 - PubChem
- NIST Chemistry WebBook - NIST
- 3-Ethylcyclobutan-1-amine - BLD Pharm
- Infrared Spectroscopy - CDN
- Spectroscopy of Amines - Chemistry LibreTexts
- Ethylamine - the NIST WebBook - NIST
- Introduction to IR Spectroscopy - Amines. - YouTube
- cis-1-ethyl-3-methylcyclobutane - the NIST WebBook - NIST
- 3-ethylcyclobutane-1-carboxylic acid - Sigma-Aldrich
- Ethyl(3-methylbutyl)amine (C7H17N) - PubChemLite
- 1-Ethyl-3-methylcyclohexane (c,t) - the NIST WebBook - NIST
- Design, synthesis and characterization of novel heterocyclic compound - Bulgarian Chemical Communic
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online
- N-ethyl-3-methylcyclopentan-1-amine | C8H17N | CID 64505908 - PubChem
- 1-cyclobutyl-N-ethyl-3-methylbut-3-en-1-amine | C11H21N - PubChem
- 3-Ethylcyclopentan-1-one | C7H12O | CID 139121 - PubChem
Sources
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Video: Mass Spectrometry of Amines [jove.com]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
